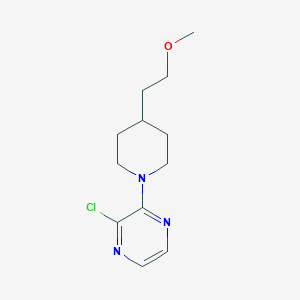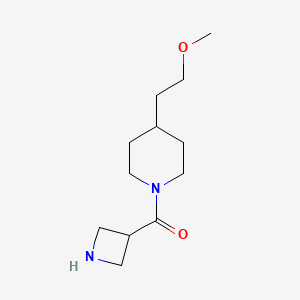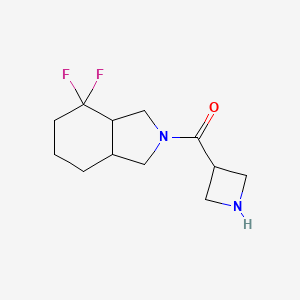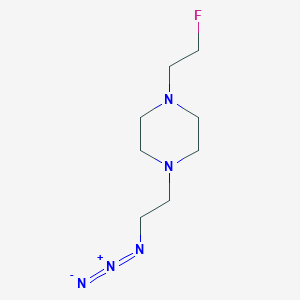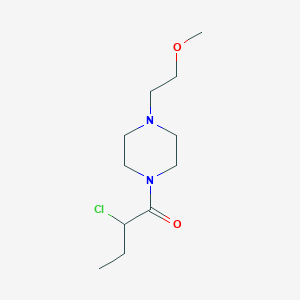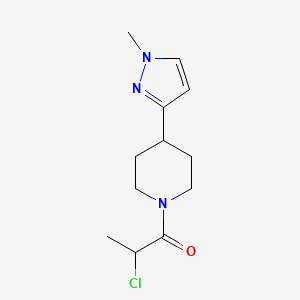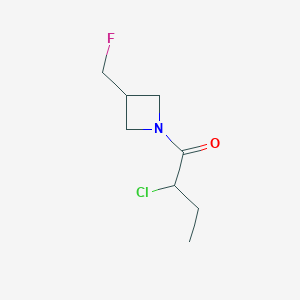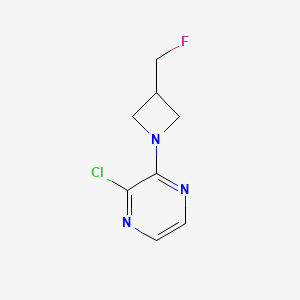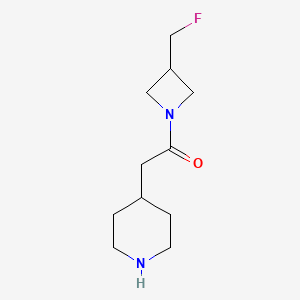![molecular formula C13H22ClNO2 B1477105 2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one CAS No. 2097995-20-3](/img/structure/B1477105.png)
2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one, also known as 2-chloro-1-oxa-8-azaspiro[5.5]undecan-8-yl butanoate, is an organic compound and a member of the azaspiro compound family. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. It has a molecular weight of 218.66 g/mol and a melting point of 143-145°C. 2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one has been studied for its potential applications in scientific research, specifically as a reagent in organic synthesis and as a biological modulator.
Applications De Recherche Scientifique
Synthetic Approaches and Chemical Properties
- Synthetic Approaches to Spiroaminals : The synthesis and characterization of spiroaminals, including structures similar to 2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one, have been explored due to their significant biological activities. These compounds present challenging targets for chemical synthesis due to the novelty of their skeletons and their potential applications (Sinibaldi & Canet, 2008).
Pharmaceutical Applications
Antibacterial Agents : Spirocyclic derivatives of ciprofloxacin have been synthesized, incorporating structures analogous to the target compound, and tested against various bacterial strains. These studies have shown distinct antibacterial activity, particularly against gram-negative and gram-positive strains, suggesting the potential utility of such compounds in developing new antibacterial agents (Lukin et al., 2022).
Antiviral Evaluation : A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their activity against human coronaviruses and influenza viruses. Some compounds demonstrated significant inhibition of coronavirus replication, highlighting the potential of spirocyclic compounds in antiviral drug development (Apaydın et al., 2019).
Drug Development and Synthesis
Radioligands for σ1 Receptors : Research into 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives has demonstrated their affinity for σ1 receptors. These studies have contributed to the development of potential brain imaging agents for σ1 receptors, indicating the relevance of such compounds in neuroscience research (Tian et al., 2020).
Anticonvulsant Properties : The synthesis and evaluation of spiro compounds, including azaspiro[5.5]undecane derivatives, for anticonvulsant activity have been investigated. These studies provide insights into the structure-activity relationships critical for designing effective anticonvulsant drugs (Kamiński et al., 2014).
Propriétés
IUPAC Name |
2-chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-2-11(14)12(16)15-8-5-7-13(10-15)6-3-4-9-17-13/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGMYUKPRSOPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC2(C1)CCCCO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




